3-Fluorothiophene
Overview
Description
3-Fluorothiophene is a chemical compound that is part of the thiophene family, characterized by the presence of a fluorine atom at the third position of the thiophene ring. This substitution with fluorine is known to influence the electronic properties of the thiophene, making it a valuable compound in the field of organic electronics and polymer chemistry .
Synthesis Analysis
The synthesis of 3-fluorothiophene has been approached through various methods. One efficient route reported an overall yield of 49% through a four-step process that includes the Schiemann reaction, which introduces the fluorine atom into
Scientific Research Applications
Synthesis and Polymerization
3-Fluorothiophene and its derivatives have been explored for their potential in creating new polymers. For instance, a study reported the synthesis of regioregular poly(3-alkyl-4-fluoro)thiophenes, which showed increased polymer ionization potential and enhanced aggregation tendency, indicating more co-planar backbones. This suggests their utility in applications requiring high charge carrier mobility (Fei et al., 2015).
Electronic Properties for Polymer Applications
Research has also focused on tuning the electronic properties of conjugated polythiophenes using 3-fluorothiophene. For example, the introduction of 3-fluoro-4-hexylthiophene into polythiophenes modifies their electronic properties, useful in the development of new conductive polymers (Gohier et al., 2013).
Theoretical Studies for Conductive Polymers
Theoretical studies have been conducted to understand the electronic and structural properties of fluorothiophenes. Research involving density functional theory suggested that 3-fluorothiophene has more delocalized double bonds, making it a promising candidate for synthesizing conductive polymers with modified characteristics (Jameh-bozorghi & Beigi, 2011).
Sensor Applications
3-Fluorothiophene-based compounds have been investigated for sensor applications. A study demonstrated the use of oligothiophene-indenedione-based sensor for detecting cyanide, highlighting the potential of fluorothiophene derivatives in developing sensors for environmental and biological applications (Guo et al., 2019).
Explosive Detection
Novel terthiophene derivatives, incorporating 3-fluorothiophene, have shown effectiveness in detecting nitro-containing explosives. These findings suggest the potential of fluorothiophenes in security-related applications, such as explosive detection (Liu et al., 2013).
Future Directions
Mechanism of Action
Target of Action
3-Fluorothiophene is a simple compound that has been reported to have various applications in diverse areas . .
Mode of Action
The compound is synthesized using the Schiemann reaction on 2-methoxycarbonyl-thiophene-3-diazonium tetrafluoroborate . The fluorine atom is successfully introduced into the thiophene ring in this process .
Biochemical Pathways
It is known that the compound is used in the synthesis of various bioactive substances, including herbicides, xanthine oxidase inhibitors, and compounds for sleep modulation therapy .
Result of Action
It is known that the compound is used in the synthesis of various bioactive substances, suggesting that it may have significant molecular and cellular effects .
Action Environment
It is known that the synthesis of 3-fluorothiophene involves the use of the schiemann reaction, which may be influenced by environmental conditions .
properties
IUPAC Name |
3-fluorothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FS/c5-4-1-2-6-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAQIMRFMFRJTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450307 | |
Record name | 3-fluorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorothiophene | |
CAS RN |
3093-88-7 | |
Record name | 3-fluorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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